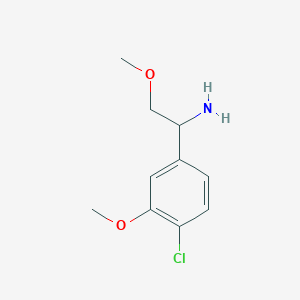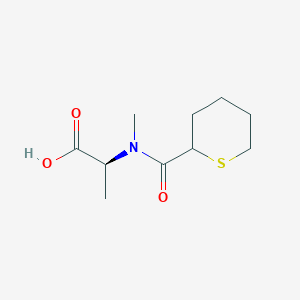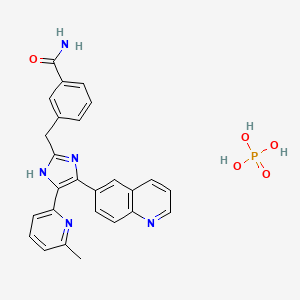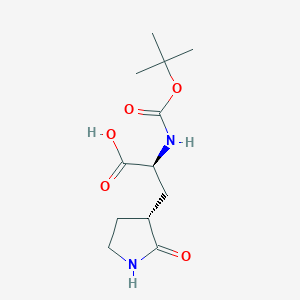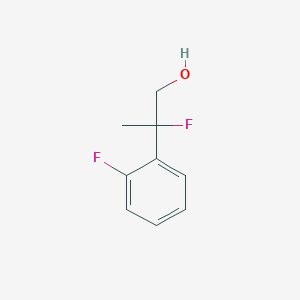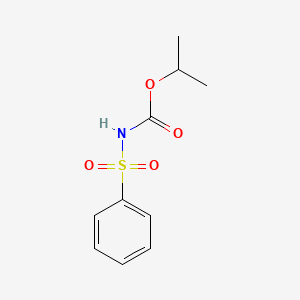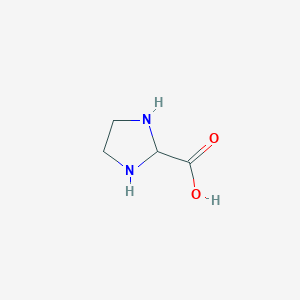
Ethyl (2E,4E)-5-(pyridin-3-yl)penta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E,4E)-5-(pyridin-3-yl)penta-2,4-dienoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a conjugated diene system, which consists of two double bonds separated by a single bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E,4E)-5-(pyridin-3-yl)penta-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
[ \text{Carboxylic Acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{Ester} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds and the pyridine ring.
Reduction: Reduction reactions can target the double bonds, converting them into single bonds.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of Ethyl (2E,4E)-5-(pyridin-3-yl)penta-2,4-dienoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The conjugated diene system and the pyridine ring can participate in various chemical interactions, influencing the compound’s reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl cinnamate: Similar ester structure but with a phenyl ring instead of a pyridine ring.
Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate: Similar structure with a phenyl ring instead of a pyridine ring.
Methyl (2E,4E)-5-(pyridin-3-yl)penta-2,4-dienoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds with phenyl rings. The pyridine ring can participate in additional types of chemical reactions and interactions, making this compound valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
ethyl (2E,4E)-5-pyridin-3-ylpenta-2,4-dienoate |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)8-4-3-6-11-7-5-9-13-10-11/h3-10H,2H2,1H3/b6-3+,8-4+ |
InChI Key |
WGSMUXGSKWSTAD-PHQNLGIASA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C=C/C1=CN=CC=C1 |
Canonical SMILES |
CCOC(=O)C=CC=CC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


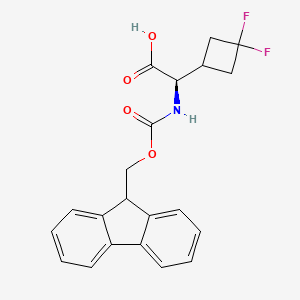
![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine](/img/structure/B12978939.png)
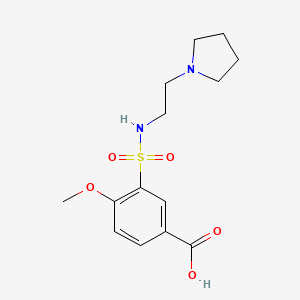
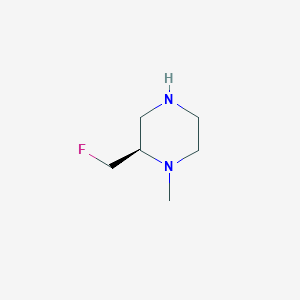
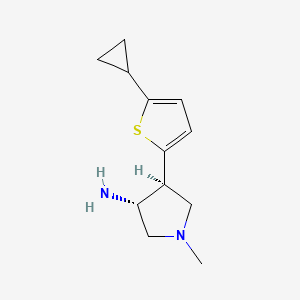
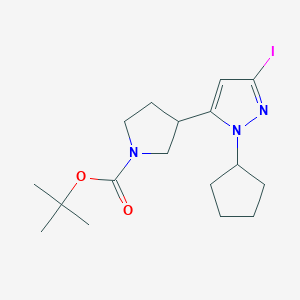
![tert-Butyl 2-chloro-5,5-difluoro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B12978964.png)
